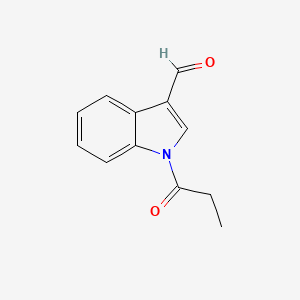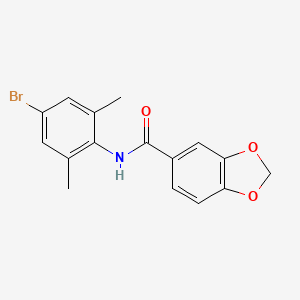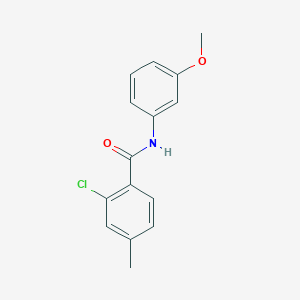![molecular formula C17H22N4O2 B5885321 2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as EPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications.
Mecanismo De Acción
The mechanism of action of EPP is not fully understood. However, it has been proposed that EPP exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. EPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to improve cognitive function. EPP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is thought to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
EPP has been shown to exhibit several biochemical and physiological effects. It has been shown to exhibit significant antioxidant activity, which is thought to contribute to its potential therapeutic effects in neurodegenerative diseases. EPP has also been shown to exhibit antitumor activity, which is thought to be mediated by its ability to induce apoptosis in cancer cells. Additionally, EPP has been shown to exhibit anti-inflammatory activity, which is thought to contribute to its potential therapeutic effects in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. EPP is also stable and can be stored for extended periods without significant degradation. However, EPP has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, EPP has not been extensively studied in clinical trials, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for research on EPP. One potential area of research is the development of EPP-based therapeutics for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential area of research is the development of EPP-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of EPP and its potential pharmacological effects.
Métodos De Síntesis
The synthesis of EPP involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of potassium carbonate to yield 2-ethoxy-4-methoxyphenylacetic acid. The second step involves the conversion of 2-ethoxy-4-methoxyphenylacetic acid to 2-ethoxy-4-hydroxyphenylacetic acid through a series of reactions that involve the use of sodium hydroxide, hydrochloric acid, and sodium nitrite. The third step involves the reaction of 2-ethoxy-4-hydroxyphenylacetic acid with 4-(2-pyrimidinyl)-1-piperazinecarboxaldehyde in the presence of sodium cyanoborohydride to yield EPP.
Aplicaciones Científicas De Investigación
EPP has been extensively studied for its potential pharmacological applications. It has been shown to exhibit significant antioxidant activity and has been proposed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. EPP has also been shown to exhibit antitumor activity and has been proposed as a potential anticancer agent.
Propiedades
IUPAC Name |
2-ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-23-16-12-14(4-5-15(16)22)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12,22H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAAONVCNWGILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)

![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)